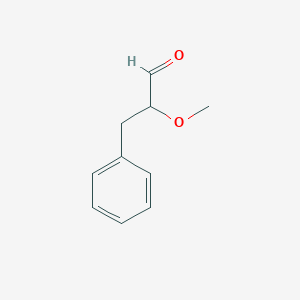

2-Methoxy-3-phenylpropanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-3-phenylpropanal is an organic compound with the molecular formula C10H12O2 It is an aromatic aldehyde, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (C6H5) attached to a propanal backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of iodobenzene with 2-methyl-2-propen-1-ol in the presence of triethylamine and acetonitrile. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, microbial biotransformation methods have been explored for the production of optically pure this compound, utilizing specific strains of Saccharomyces cerevisiae .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-3-phenylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products Formed:

Oxidation: 2-Methoxy-3-phenylpropanoic acid.

Reduction: 2-Methoxy-3-phenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Applications

1. Organic Synthesis:

2-Methoxy-3-phenylpropanal has been utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

- Multicomponent Reactions: A notable application involves its use in multicomponent reactions (MCRs) for synthesizing diverse compounds. For instance, it has been integrated into the synthesis of 2H-1,3-thiazines, which are valuable scaffolds for pharmaceutical development. The reaction conditions were optimized to achieve moderate to excellent yields, demonstrating the compound's versatility as a precursor in synthetic pathways .

2. Catalytic Reactions:

In catalytic reactions, this compound has shown potential in diastereoselective synthesis. Although initial studies indicated low yields in certain reactions (less than 1%), further optimization of reaction conditions may enhance its utility in creating specific stereoisomers .

Pharmaceutical Applications

1. Intermediate for Drug Synthesis:

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it is involved in the production of HIV protease inhibitors, which are crucial in antiretroviral therapy. The transformation of 3-phenylpropanal into derivatives that exhibit biological activity is a key area of research .

2. Genotoxicity Studies:

Research indicates that impurities in pharmaceutical manufacturing can lead to genotoxic effects. Understanding the behavior of compounds like this compound in these contexts is essential for developing safer pharmaceutical products. Studies have focused on identifying and mitigating such impurities during drug synthesis .

Flavoring Agent Applications

1. Flavor Profile Development:

this compound has been identified as a significant component in the flavor profile of certain foods, particularly those with herbal notes like cilantro. Its volatile nature contributes to the aromatic qualities sought after in culinary applications .

2. Regulatory Considerations:

The compound falls under scrutiny by regulatory bodies such as JECFA (Joint FAO/WHO Expert Committee on Food Additives), which evaluates flavoring substances for safety and efficacy. The inclusion of phenyl-substituted aliphatic aldehydes in flavoring agents highlights the need for comprehensive assessments to ensure consumer safety .

Data Tables

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Organic Synthesis | MCR for 2H-1,3-thiazines | Moderate to excellent yields |

| Pharmaceutical | Intermediate for HIV protease inhibitors | Key role in drug synthesis |

| Flavoring Agents | Component of cilantro flavor | Significant volatile compound |

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the reaction conditions for synthesizing 2H-1,3-thiazines using this compound demonstrated that varying reactant ratios and temperatures significantly impacted yield outcomes, showcasing its potential as a versatile synthetic intermediate.

Case Study 2: Safety Assessments

Research into the genotoxicity of impurities related to this compound revealed critical insights into its safety profile within pharmaceutical applications, emphasizing the importance of rigorous testing protocols.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-3-phenylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and phenyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules .

Comparación Con Compuestos Similares

- 2-Methoxy-3-phenylpropanoic acid

- 2-Methoxy-3-phenylpropanol

- 2-Methyl-3-phenylpropanal

Comparison: 2-Methoxy-3-phenylpropanal is unique due to the presence of both a methoxy group and an aldehyde group on the same moleculeFor instance, 2-Methoxy-3-phenylpropanoic acid is more acidic, while 2-Methoxy-3-phenylpropanol is more prone to oxidation .

Actividad Biológica

2-Methoxy-3-phenylpropanal, a compound with the molecular formula C10H12O2, has garnered attention in various fields, including organic chemistry, biochemistry, and medicinal chemistry. Its unique structure, characterized by a methoxy group and an aldehyde functional group, positions it as a versatile intermediate in synthetic organic chemistry and a candidate for biological studies.

The compound is synthesized through methods such as palladium-catalyzed coupling of iodobenzene with 2-methyl-2-propen-1-ol. This process is typically conducted under reflux conditions, followed by purification steps to isolate the desired product. The compound exhibits various chemical reactivity patterns, including oxidation to form carboxylic acids and reduction to yield alcohols.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential applications:

The mechanism of action for this compound likely involves its interaction with biological macromolecules. The presence of both the methoxy and aldehyde groups enhances its reactivity profile, allowing it to participate in various biochemical pathways. Notably, the compound's ability to form covalent bonds with nucleophiles can lead to inhibition or activation of specific enzymes .

Case Study 1: Enzyme-Catalyzed Reactions

In a study focusing on enzyme-catalyzed reactions involving similar aldehydes, it was found that modifications to the aldehyde structure significantly impacted enzyme specificity and activity. This suggests that this compound could be optimized for specific enzyme interactions through structural modifications.

Case Study 2: Antimicrobial Activity

Research into structurally similar compounds has shown promising results regarding their antimicrobial properties. For instance, derivatives of phenylpropanal have been tested against H. pylori, indicating that modifications to the aldehyde structure can enhance antimicrobial activity. These findings pave the way for further exploration of this compound as a potential antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Structural Features |

|---|---|---|

| This compound | Potential enzyme modulator; limited data on cytotoxicity | Methoxy and aldehyde groups |

| 2-Methoxy-3-phenylpropanoic acid | More acidic; potential anti-inflammatory properties | Carboxylic acid group |

| 2-Methoxy-3-phenylpropanol | Alcohol derivative; explored for neuroprotective effects | Hydroxyl group instead of aldehyde |

Future Directions

The biological activity of this compound remains an area ripe for exploration. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

- Derivatives Exploration : Synthesizing and testing derivatives to enhance biological activity and specificity.

Propiedades

IUPAC Name |

2-methoxy-3-phenylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQYLDSAKBNTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.